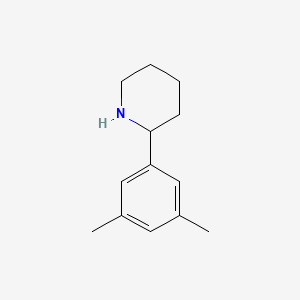
2-(3,5-Dimethylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,5-Dimethylphenyl)piperidine” is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 . The compound is part of the piperidine class of compounds, which are important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, has been a subject of research in recent years . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s structure also includes a 3,5-dimethylphenyl group attached to the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo various chemical reactions. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 0.9±0.1 g/cm3, a boiling point of 293.7±19.0 °C at 760 mmHg, and a flash point of 133.6±16.9 °C .
Wissenschaftliche Forschungsanwendungen
Enantioselective Separation
A study focused on the enantioselective separation of piperidine-2, 6-dione drugs using a chiral stationary phase that included cellulose 3,5-dimethylphenyl carbamate. This method demonstrated potential for analyzing compounds with varying solubilities, offering a versatile approach for the separation of such drugs (Aboul‐Enein et al., 1997).
Targeting Urokinase Receptor
Research involving virtual screening targeting the urokinase receptor identified compounds including N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. This compound demonstrated significant effects in breast cancer invasion, migration, and adhesion assays, highlighting its potential in cancer research (Wang et al., 2011).
Analytical Characterization
A study on the synthesis and characterization of diphenidine and its isomers, including 1-(2,2-diphenylethyl)piperidine, provided analytical insights essential for differentiating between isomeric compounds. This research is crucial for the accurate identification of substances in various scientific fields (Wallach et al., 2015).
Antioxidant Potency Study
A molecule with a piperidin-4-one structure, synthesized through a modified Mannich condensation, was studied for its antioxidant efficacy. This research contributes to the understanding of the antioxidant properties of piperidine derivatives (Dineshkumar & Parthiban, 2022).
Complexation Studies
Research into the complexation of arenes by macrocyclic hosts in various solutions identified compounds like 1-Acetyl-4,4-bis[4-succinimidyloxycarbonylmethoxy-3,5-dimethylphenyl]piperidine. This study offers insights into the interactions between hosts and guests, which is significant in the field of supramolecular chemistry (Diederich et al., 1986).
Sodium Channel Blockers Research
Constrained analogues of tocainide, incorporating elements like N-(2,6-dimethylphenyl)piperidine, were synthesized for their potential as sodium channel blockers. This research contributes to the development of new pharmacological agents (Catalano et al., 2008).
Safety and Hazards
The safety data sheet for “2-(3,5-Dimethylphenyl)piperidine” suggests that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In case of skin or eye contact, immediate washing with copious amounts of water is recommended . The compound should be stored in closed vessels .
Zukünftige Richtungen
Piperidines, including “2-(3,5-Dimethylphenyl)piperidine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .
Wirkmechanismus
Target of Action
2-(3,5-Dimethylphenyl)piperidine is a synthetic compound that has been studied for its potential pharmacological applications
Mode of Action
It is known that piperidine derivatives can interact with various biological targets and induce a range of biochemical reactions . The specific interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the synthesis of carbon-carbon bonds, is known to be influenced by the reaction conditions . .
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOUMWCWDRQGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2847997.png)


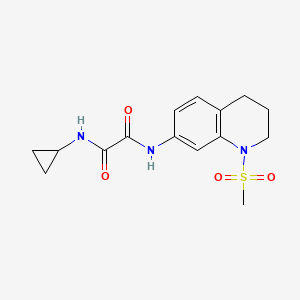

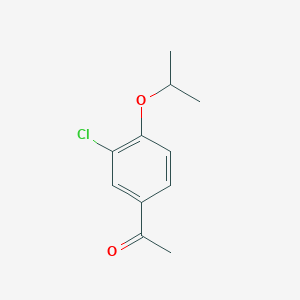

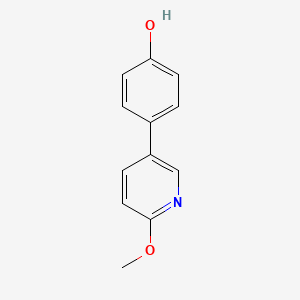

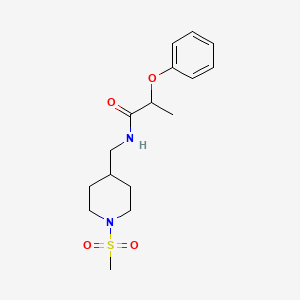
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide](/img/structure/B2848012.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2848014.png)